molecular formula C17H13NO2S B12612398 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-01-7

2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B12612398
CAS No.: 918108-01-7
M. Wt: 295.4 g/mol
InChI Key: KZVPNKKYSLEYKO-UHFFFAOYSA-N
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Description

2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-benzoylbenzyl chloride with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazole ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. This mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to cell death .

Comparison with Similar Compounds

2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of biological activities and potential applications. While other thiazole derivatives may have specific uses, this compound’s versatility makes it a valuable candidate for further research and development.

Properties

CAS No.

918108-01-7

Molecular Formula

C17H13NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

2-[(4-benzoylphenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C17H13NO2S/c19-16-10-11-21-18(16)12-13-6-8-15(9-7-13)17(20)14-4-2-1-3-5-14/h1-11H,12H2

InChI Key

KZVPNKKYSLEYKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C=CS3

Origin of Product

United States

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